![molecular formula C21H16N2O7S2 B5524551 {4-[(3-{[4-(carboxymethoxy)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5524551.png)

{4-[(3-{[4-(carboxymethoxy)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

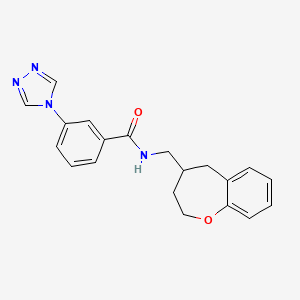

Synthesis Analysis

The synthesis of related thiazolidine derivatives involves multi-step reactions, employing specific reagents and conditions to achieve the desired product. For example, Spoorthy et al. (2021) describe the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates through a series of reactions involving zinc chloride and mercapto acetic acid, showcasing the complexity of synthesizing such compounds (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives reveals their planar nature and specific bonding patterns, as demonstrated by Kosma, Selzer, and Mereiter (2012), who analyzed the crystal structure of a closely related compound, highlighting the significance of hydrogen bonds and π-π stacking interactions in the crystal formation (Kosma, Selzer, & Mereiter, 2012).

Chemical Reactions and Properties

Thiazolidine derivatives undergo various chemical reactions, demonstrating their reactivity and potential for further modification. For instance, the Thia-Michael addition reaction is used to synthesize specific thiazolidine compounds, indicating their versatile chemical behavior (Karanth, Narayana, Kodandoor, & Sarojini, 2018).

Physical Properties Analysis

The physical properties, such as solubility and crystal structure, of thiazolidine derivatives are crucial for their application in various fields. The crystallographic analysis provides insights into the arrangement and interaction of molecules in the solid state, affecting their physical behavior and stability (Byriel, Lynch, Smith, & Kennard, 1991).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of thiazolidine derivatives, are influenced by their structural characteristics. Studies on the synthesis and characterization of these compounds provide valuable information on their potential chemical applications and interactions (Trotsko, Kosikowska, Paneth, Wujec, & Malm, 2018).

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis and characterization of derivatives of thiazolidin-4-ones and related compounds have been extensively studied. For instance, Spoorthy et al. (2021) described the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, demonstrating the reaction process and characterizing the resulting compounds through spectroscopic methods (Spoorthy et al., 2021). These compounds were synthesized from ethyl 3-(3-chloro-2-(3,4-dihydroxyphenyl)-4-oxothiazolidin-3-yl)thiophene-2-carboxylate by condensation with various phenyl phosphoro dichloridates.

Antimicrobial and Antibacterial Activity

The synthesized compounds have been evaluated for their antimicrobial and antibacterial activities. Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, showing weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, with one compound displaying significant activity against S. aureus (Alhameed et al., 2019). Similarly, compounds synthesized by Kadian et al. (2012), including various 1,4-benzoxazine analogues, demonstrated good antibacterial activity against certain strains (Kadian et al., 2012).

Fluorescence Properties for Chemical Sensing

Furthermore, the synthesis of fluorescent compounds for the selective detection of metal ions highlights the application of these derivatives in chemical sensing. Rui-j (2013) synthesized a compound for the selective determination of Co^2+ ions, showcasing its potential as a fluorescent chemical sensor (Rui-j, 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[4-[(Z)-[3-[(E)-[4-(carboxymethoxy)phenyl]methylideneamino]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O7S2/c24-18(25)11-29-15-5-1-13(2-6-15)9-17-20(28)23(21(31)32-17)22-10-14-3-7-16(8-4-14)30-12-19(26)27/h1-10H,11-12H2,(H,24,25)(H,26,27)/b17-9-,22-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKVUSUBHPRDDT-AGOGZBENSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)N=CC3=CC=C(C=C3)OCC(=O)O)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC=C(C=C3)OCC(=O)O)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methoxyethyl)-9-(quinolin-5-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524486.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine](/img/structure/B5524502.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5-methyl-2-furyl)ethanone](/img/structure/B5524507.png)

![5-fluoro-2-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5524512.png)

![2-({[4-(2-phenylvinyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5524521.png)

![N-methyl-N-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B5524527.png)

![1-[(2,4-dichlorophenoxy)acetyl]-3-propoxypiperidine](/img/structure/B5524532.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B5524537.png)

![2-{2-oxo-2-[2-(2-pyridinyl)-1-pyrrolidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5524541.png)

![5-(4-fluorobenzylidene)-3-[(4-fluorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524544.png)